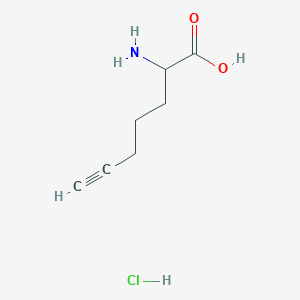

6-Heptynoic acid, 2-amino-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural Importance in Molecules

6-Aminohexanoic acid, a structural analog of 6-Heptynoic acid, 2-amino-, hydrochloride, plays a critical role in chemical synthesis. It is used in the synthesis of modified peptides and in the polyamide synthetic fibers industry. It also serves as a linker in various biologically active structures (Markowska et al., 2021).

Role in Protein Hydrolysis

Amino acids like 6-Heptynoic acid, 2-amino-, hydrochloride, are crucial in the hydrolysis of proteins. A specific method involving hydrochloric acid has shown efficiency in hydrolyzing hydrophobic peptide bonds, an area relevant to this compound (Tsugita & Scheffler, 2005).

Synthesis of Biologically Active Analogues

The compound has been used in the synthesis of enantiomerically and diastereomerically pure analogs that are pivotal for creating biologically active molecules. Its versatility in synthesis processes is noteworthy, contributing to the production of diaminopimelic acid (DAP) analogues (Shireman & Miller, 2001).

Development of Novel Fluorescence Probes

Compounds related to 6-Heptynoic acid, 2-amino-, hydrochloride, have been involved in the development of fluorescence probes. These probes are used to detect reactive oxygen species, showcasing the compound's utility in biological and chemical applications (Setsukinai et al., 2003).

Thermosensitive Properties in Phosphazene Derivatives

The compound has applications in the synthesis of phosphazene derivatives, which exhibit thermosensitive properties. These properties are significant for biomedical applications, highlighting the compound's role in creating temperature-sensitive materials (Uslu et al., 2017).

Antimicrobial Activity

Amino acid derivatives, including those related to 6-Heptynoic acid, 2-amino-, hydrochloride, have shown antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Khattab, 2005).

Antiparasitic Properties

The compound's derivatives have been investigated for antiparasitic properties, particularly against parasites like Leishmania infantum and Trichomonas vaginalis. This underscores its potential in treating parasitic infections (Delmas et al., 2002).

Safety and Hazards

properties

IUPAC Name |

2-aminohept-6-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h1,6H,3-5,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMFBNUIPYVNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361412.png)

![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)